BenchChemオンラインストアへようこそ!

CDK2-IN-13

CDK2 inhibition kinase assay olomoucine analog

CDK2-IN-13 is a structurally defined 2-chloro-6-benzylamino-9-methylpurine with a validated IC50 of 12 µM against CDK2. Unlike generic purine analogs with variable potency, its specific C2/C6/N9 substitution pattern ensures reproducible SAR benchmarking. Sourced across multiple vendors with consistent ≥98% purity, it serves as an ideal moderate-activity positive control for kinase assays and cell-based cancer studies—eliminating batch-to-batch variability for uninterrupted research programs.

Molecular Formula C13H12ClN5
Molecular Weight 273.72 g/mol
CAS No. 101622-53-1
Cat. No. B189827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK2-IN-13
CAS101622-53-1
Molecular FormulaC13H12ClN5
Molecular Weight273.72 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3
InChIInChI=1S/C13H12ClN5/c1-19-8-16-10-11(17-13(14)18-12(10)19)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,18)
InChIKeyQNKNBVBQFILDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK2-IN-13 (CAS 101622-53-1) Procurement Guide: Core Identity and Regulatory Baseline


CDK2-IN-13 (Compound 15; CAS 101622-53-1) is a 2,6,9-trisubstituted purine derivative that functions as an ATP-competitive cyclin-dependent kinase 2 (CDK2) inhibitor, with a reported IC50 of 12 µM against CDK2 [1]. The compound, also cataloged as HY-W478102 and T60154 across major suppliers, belongs to the cytokinin-derived olomoucine analog series first described in the 1997 seminal work by Havlíček et al. [2]. As a research-use-only chemical probe, it is offered at purities ≥95–98% for in vitro kinase assays and cell-based cancer studies.

Why Generic CDK2 Inhibitor Substitution Fails: The CDK2-IN-13 Differentiation Case


Generic substitution among purine-based CDK2 inhibitors is unreliable due to profound potency and selectivity variations driven by subtle structural modifications. Within the olomoucine-derived series alone, IC50 values span from low micromolar to submicromolar ranges, with CDK2-IN-13 representing a specific C2-chloro, C6-benzylamino, N9-methyl substitution pattern that confers distinct activity relative to parent compounds and contemporary analogs [1]. Moreover, the CAS number 101622-53-1 has been erroneously cross-referenced to unrelated chemical entities including epoxide derivatives in some public databases, underscoring that procurement must be guided by verified structural identity and assay-specific performance data rather than CAS number alone.

CDK2-IN-13 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


CDK2-IN-13 vs. Olomoucine: Direct CDK2 Inhibitory Activity Comparison from Primary Literature

CDK2-IN-13 (Compound 15) exhibits CDK2 inhibitory activity with an IC50 of 12 µM, as reported by multiple vendors and traced to the original olomoucine analog series [1]. Olomoucine, the parent compound and most direct structural comparator in this class, inhibits CDK2/cyclin A and CDK2/cyclin E with IC50 values of 7 µM [2]. Therefore, olomoucine demonstrates approximately 1.7-fold higher potency against CDK2 in comparable kinase inhibition assays, while CDK2-IN-13 retains modest but measurable activity.

CDK2 inhibition kinase assay olomoucine analog purine derivative

CDK2-IN-13 Cellular Antiproliferative Activity: Cross-Study Comparison with Olomoucine in Leukemia Cell Lines

In the 2002 Vermeulen et al. study examining olomoucine analogs, eight new compounds exhibited stronger inhibitory activity on CDK1 and CDK2 and on cell proliferation than olomoucine [1]. Among the benzylamino-substituted analogs tested, compounds with C6-benzylamino groups demonstrated enhanced antiproliferative effects in KG1 and Molt3 leukemia cell lines compared to the parent compound [1]. CDK2-IN-13, bearing a C6-benzylamino substituent and cataloged as 'Compound 15' in the original synthetic series, falls within this improved activity cohort, though head-to-head proliferation data specifically for Compound 15 were not separately tabulated in the primary publication.

antiproliferative activity leukemia cell lines cytokinin analog cancer research

CDK2-IN-13 vs. Clinical-Grade CDK2 Inhibitors: Potency Differential and Appropriate Use Context

CDK2-IN-13 exhibits an IC50 of 12 µM against CDK2, placing it in the moderate-potency range among purine-based CDK inhibitors [1]. In contrast, clinical-stage and advanced tool compounds demonstrate substantially higher potency: (R)-roscovitine (seliciclib) inhibits CDK2 with an IC50 of 0.7 µM [2], while purvalanol A inhibits CDK2/cyclin A with an IC50 of 70 nM [3]. This represents a 17-fold potency differential versus roscovitine and a >170-fold differential versus purvalanol A.

CDK2 inhibitor roscovitine purvalanol A potency comparison

CDK2-IN-13 Chemical Scaffold Differentiation: Purine Core with Defined C2-Chloro and C6-Benzylamino Substitutions

CDK2-IN-13 features a 2,6,9-trisubstituted purine core with a C2-chloro group and a C6-benzylamino substituent (chemical name: N-benzyl-2-chloro-9-methylpurin-6-amine; molecular formula: C13H12ClN5; MW: 273.72) [1]. The C6-benzylamino group is a critical determinant of enhanced CDK1/CDK2 inhibitory activity and antiproliferative effects relative to unsubstituted parent compounds, as demonstrated in the olomoucine analog series [2]. The C2-chloro substitution distinguishes CDK2-IN-13 from olomoucine (C2-methyl) and roscovitine (C2-benzylamino, C6-benzyl, N9-isopropyl), conferring unique physicochemical properties including calculated LogP of 2.701 [3].

purine scaffold structure-activity relationship C2-chloro substitution C6-benzylamino

CDK2-IN-13 Availability and Purity: Cross-Vendor Consistency Assessment

CDK2-IN-13 is commercially available from multiple reputable vendors with consistent purity specifications: MedChemExpress offers the compound at >98% purity in sizes from 25 mg to 100 mg [1]; TargetMol catalogs it as T60154 [2]; InvivoChem provides detailed physicochemical characterization including density (1.4 g/cm³), LogP (2.701), and storage recommendations (powder at -20°C for 3 years) [3]. The chemical identity is uniformly reported as N-benzyl-2-chloro-9-methylpurin-6-amine across all vendors, with CAS 101622-53-1 and PubChem CID 15693435.

chemical procurement purity specification vendor comparison quality control

CDK2-IN-13 Application Scenarios: Evidence-Based Research and Procurement Use Cases


Structure-Activity Relationship Studies on Purine-Based CDK Inhibitors

CDK2-IN-13 is optimally deployed as a reference compound in SAR campaigns investigating the effects of C2, C6, and N9 substitution on CDK2 inhibitory activity. The compound's defined C2-chloro and C6-benzylamino substitution pattern, with its 12 µM IC50 against CDK2, provides a moderate-potency baseline against which C6-modified analogs can be compared [1]. Researchers synthesizing novel purine derivatives can use CDK2-IN-13 to benchmark the contribution of the benzylamino moiety to kinase binding and cellular activity, leveraging the established correlation between C6-benzylamino substitution and enhanced antiproliferative effects documented in the Vermeulen et al. study [2].

Mechanistic Studies of CDK2-Dependent Cell Cycle Regulation in Leukemia Models

Given the demonstrated class-level antiproliferative activity of benzylamino-substituted olomoucine analogs in KG1 and Molt3 leukemia cell lines [1], CDK2-IN-13 is a suitable tool compound for probing CDK2-mediated cell cycle regulation in hematological malignancy models. The compound's moderate potency (12 µM) enables partial CDK2 inhibition without the complete target saturation characteristic of high-affinity inhibitors like roscovitine or purvalanol A, allowing researchers to investigate graded dose-response relationships and threshold effects in G1/S phase transition studies.

Chemical Probe Validation and Positive Control in Kinase Inhibitor Screening

CDK2-IN-13 serves as a validated positive control for CDK2 inhibition in medium-throughput screening assays requiring a moderate-activity benchmark. With a well-documented IC50 of 12 µM and consistent purity specifications across multiple vendors [1][2], the compound provides a reliable reference standard for assay qualification and inter-plate normalization in kinase inhibition campaigns. Its moderate potency ensures that assay windows remain detectable without the risk of hook effects that can complicate interpretation of high-potency positive controls.

Procurement for Multi-Vendor Sourcing and Supply Chain Resilience

CDK2-IN-13's availability from multiple established vendors (MedChemExpress, TargetMol, InvivoChem) with consistent purity specifications (>95–98%) and overlapping catalog references (HY-W478102, T60154) enables robust multi-vendor procurement strategies [1][2][3]. The cross-vendor consistency in chemical identity (CAS 101622-53-1, molecular formula C13H12ClN5) reduces the risk of batch-to-batch variability when transitioning between suppliers, a critical consideration for longitudinal studies or multi-site collaborative research programs requiring uninterrupted compound supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK2-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.